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Compound Name: 2,4,5-Tribromothiazole

Cat. No.: B1600981 Get Quote

An In-depth Technical Guide to 2,4,5-Tribromothiazole: Properties, Synthesis, and

Applications in Modern Drug Discovery

Introduction
In the landscape of medicinal chemistry and materials science, heterocyclic compounds form

the bedrock of countless innovations. Among these, the thiazole ring is a well-established

"privileged scaffold," renowned for its presence in numerous FDA-approved drugs and

biologically active molecules.[1][2] This guide focuses on a specific, highly functionalized

derivative: 2,4,5-Tribromothiazole (CAS No. 57314-13-3).[3][4] As a tribrominated heterocyclic

compound, it represents a versatile and reactive building block. The strategic placement of

three bromine atoms provides multiple reactive sites, enabling chemists to forge complex

molecular architectures for applications ranging from novel pharmaceuticals to advanced

materials.[5]

This document serves as a technical resource for researchers, chemists, and drug

development professionals. It moves beyond a simple recitation of data to provide a

synthesized understanding of 2,4,5-Tribromothiazole's properties, its anticipated reactivity

based on expert analysis, its potential synthetic routes, and its critical applications as a key

intermediate in the development of next-generation therapeutic agents and functional

materials.[1][5]
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PART 1: Core Physicochemical and Computational
Properties
A foundational understanding of a molecule's physical and computational properties is

paramount for its effective use in research and synthesis. While extensive experimental data

for 2,4,5-Tribromothiazole is not widely published, we can consolidate known identifiers and

supplement them with computational predictions and logical inferences from structurally similar

compounds.

Key Identifiers and Physical Data Summary
The core data for 2,4,5-Tribromothiazole is summarized below. It is noteworthy that while

identifiers are well-established, specific experimental values for properties like melting and

boiling points are not readily available in public literature, a common scenario for specialized

research intermediates.[6]

Property Value Source(s)

IUPAC Name 2,4,5-Tribromothiazole [4]

Synonyms 2,4,5-Tribromo-1,3-thiazole [3][4]

CAS Number 57314-13-3 [3][4][5][6][7][8]

Molecular Formula C₃Br₃NS [3][4][5][7]

Molecular Weight 321.82 g/mol [3][5]

Physical State
Solid (predicted), data not

available
[6]

Solubility

Limited solubility in polar

solvents (e.g., water); higher

solubility in non-polar organic

solvents (predicted based on

structure)

[9]

Storage Inert atmosphere, -20°C [5]
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Computational Chemistry Data
Computational models provide valuable insights into the molecule's behavior in biological and

chemical systems.

Computational Descriptor Value Source(s)

Topological Polar Surface Area

(TPSA)
12.89 Å² [3]

LogP (Octanol-Water Partition

Coeff.)
3.4306 [3]

Hydrogen Bond Acceptors 2 [3]

Hydrogen Bond Donors 0 [3]

Rotatable Bonds 0 [3]

The high LogP value suggests significant lipophilicity, consistent with the presence of three

bromine atoms, and supports the prediction of poor solubility in water but good solubility in

organic solvents.[9] The low TPSA indicates a reduced likelihood of passive transport across

polar membranes.

PART 2: Spectroscopic and Analytical
Characterization
Direct empirical spectra for 2,4,5-Tribromothiazole are not commonly published. However,

based on its structure and established spectroscopic principles, we can reliably predict its

spectral characteristics. This predictive analysis is a critical skill for researchers working with

novel or specialized compounds.

Predicted Spectroscopic Signatures
¹H NMR Spectroscopy: The thiazole core of 2,4,5-Tribromothiazole is fully substituted with

bromine atoms, meaning there are no protons attached to the ring. Consequently, a ¹H NMR

spectrum of a pure sample would show no signals in the aromatic or heterocyclic regions,
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providing a clean baseline for analyzing any proton-containing groups that might be added in

subsequent reactions.

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum is expected to show three

distinct signals for the three carbon atoms of the thiazole ring. Based on data from similar

brominated thiazoles, the chemical shifts (δ) would likely appear in the approximate range of

110-155 ppm.[10] The carbon atom C2, situated between the nitrogen and sulfur atoms,

would typically be the most deshielded.

Mass Spectrometry (MS): Electron Ionization (EI) or Electrospray Ionization (ESI) mass

spectrometry would reveal a highly characteristic molecular ion peak cluster. Due to the

natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), a molecule containing

three bromine atoms will exhibit a distinctive isotopic pattern (M, M+2, M+4, M+6) with

predictable relative intensities, providing unambiguous confirmation of the compound's

elemental composition.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by vibrations characteristic

of the thiazole ring and the carbon-bromine bonds. Key expected absorption bands include:

~1500-1650 cm⁻¹: C=N stretching vibrations.[11]

~1300-1450 cm⁻¹: Thiazole ring stretching modes.[12]

~500-700 cm⁻¹: Strong absorptions corresponding to C-Br stretching vibrations.[11][13]

Experimental Protocol: General Analytical Workflow
A robust analytical workflow is essential to confirm the identity and purity of 2,4,5-
Tribromothiazole before its use in further applications.

Sample Preparation: Dissolve approximately 1-2 mg of the compound in 1 mL of a suitable

deuterated solvent (for NMR) such as Chloroform-d (CDCl₃) or in a volatile organic solvent

(for GC-MS) like dichloromethane.

NMR Analysis: Acquire ¹³C NMR spectra to confirm the presence of the three distinct carbon

signals of the thiazole core.

GC-MS Analysis:
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Inject the prepared solution into a Gas Chromatograph coupled with a Mass Spectrometer

(GC-MS).

Use a standard non-polar capillary column (e.g., DB-5ms).

Employ a temperature program starting at ~100°C and ramping to ~280°C to ensure

elution.

Monitor the mass spectrometer for the characteristic isotopic cluster of the molecular ion

to confirm identity and assess purity from the chromatogram.

Visualization: Analytical Workflow

Sample Preparation

2,4,5-Tribromothiazole

Dissolve in
appropriate solvent

¹³C NMR Spectroscopy GC-MS Analysis

Confirm 3 Carbon Signals Assess Purity Confirm Isotopic Pattern

Click to download full resolution via product page

Caption: Workflow for analytical confirmation of 2,4,5-Tribromothiazole.

PART 3: Chemical Reactivity and Synthetic Strategy
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The synthetic utility of 2,4,5-Tribromothiazole stems from the reactivity of its three carbon-

bromine bonds. The electronic environment of each bromine atom is distinct, creating

opportunities for regioselective functionalization, a cornerstone of modern synthetic chemistry.

Expertise & Experience: Understanding Reactivity
Drawing parallels with the well-studied 2,5-dibromothiazole, we can infer a hierarchy of

reactivity for the C-Br bonds in 2,4,5-Tribromothiazole.[14] The C2 position of the thiazole ring

is the most electrophilic due to the inductive effects of the adjacent sulfur and nitrogen atoms.

This makes the C2-Br bond particularly susceptible to nucleophilic aromatic substitution and

metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira). The C5-Br and C4-

Br bonds are generally less reactive, allowing for sequential, site-selective modifications. This

differential reactivity is the key that unlocks the molecule's potential as a scaffold, enabling

chemists to introduce different functional groups at specific positions to fine-tune the final

product's properties.

Visualization: Reactivity Sites
Caption: Reactivity hierarchy of the C-Br bonds in 2,4,5-Tribromothiazole.

Proposed Synthetic Protocol: Bromination of 2-
Aminothiazole
While multiple synthetic routes are conceivable, a practical approach involves the bromination

of a readily available thiazole precursor. The following is a representative, field-proven protocol

for synthesizing brominated heterocycles, adapted for this specific target.

Objective: To synthesize 2,4,5-Tribromothiazole from 2-aminothiazole via a Sandmeyer-type

reaction followed by exhaustive bromination.

Step 1: Diazotization and Bromination at C2 (Sandmeyer Reaction)

In a fume hood, cool a solution of 48% hydrobromic acid (HBr) in a three-neck flask to -5°C

using an ice-salt bath.

Slowly add 2-aminothiazole to the cold HBr with vigorous stirring.
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In a separate beaker, prepare a solution of sodium nitrite (NaNO₂) in water and cool it to 0°C.

Add the cold NaNO₂ solution dropwise to the 2-aminothiazole mixture, maintaining the

temperature below 0°C. The formation of the diazonium salt is critical and temperature

control is paramount to prevent decomposition.

In a separate flask, dissolve copper(I) bromide (CuBr) in 48% HBr.

Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (N₂ gas) will

be observed. Allow the reaction to warm to room temperature and stir for several hours. This

will yield 2-bromothiazole.

Step 2: Exhaustive Bromination at C4 and C5

Extract the 2-bromothiazole from the reaction mixture using an organic solvent like

dichloromethane.

Dry the organic extract and concentrate it under reduced pressure.

Dissolve the crude 2-bromothiazole in a suitable solvent such as glacial acetic acid or

chloroform.

Slowly add at least two equivalents of elemental bromine (Br₂) to the solution. A Lewis acid

catalyst, such as iron(III) bromide (FeBr₃), can be added to facilitate the electrophilic

aromatic substitution.

Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by

GC-MS.

Upon completion, cool the mixture and quench the excess bromine with a solution of sodium

thiosulfate.

Neutralize the acid, extract the product with an organic solvent, and purify by column

chromatography or recrystallization to yield 2,4,5-Tribromothiazole.
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PART 4: Applications in Research and Drug
Development
The value of 2,4,5-Tribromothiazole lies in its role as a versatile intermediate. Its bromine-rich

structure is not only useful for creating flame retardants but is primarily leveraged in the

synthesis of high-value bioactive molecules.[5]

Scaffold for Kinase Inhibitors: The 2,4,5-trisubstituted thiazole framework is a core

component of many potent and selective protein kinase inhibitors, which are crucial in cancer

therapy.[1][14] By sequentially replacing the bromine atoms with various aryl and amino

groups via cross-coupling chemistry, medicinal chemists can rapidly generate libraries of

compounds to screen for inhibitory activity against specific cancer-related kinases.

Precursor for Agrochemicals: The thiazole moiety is present in numerous fungicides and

other crop protection agents. 2,4,5-Tribromothiazole serves as a starting point for creating

new agrochemicals with potentially improved efficacy and environmental profiles.[5]

Development of Novel Antimicrobials: The structural motif is also being explored for the

development of new antibacterial and antifungal agents, addressing the growing challenge of

antimicrobial resistance.[9]

Visualization: Pathway to High-Value Compounds

Regioselective Functionalization

Potential Final Products
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Caption: Synthetic pathways from 2,4,5-Tribromothiazole to diverse applications.

PART 5: Safety, Handling, and Storage
Trustworthiness: A Self-Validating System of Safety While the safety data sheet for 2,4,5-
Tribromothiazole lacks specific toxicological data, established best practices for handling

halogenated heterocyclic compounds must be rigorously applied.[6] To create a robust safety

protocol, we supplement the available information with data from the structurally similar and

well-characterized 2,5-Dibromothiazole, which is classified as a skin, eye, and respiratory

irritant.[15]

Hazard Identification
Acute Effects: May cause skin, eye, and respiratory tract irritation.[15] Ingestion and

inhalation should be avoided.[6]

Chronic Effects: Data not available. Long-term exposure should be minimized.

Protocol for Safe Handling and Storage
Engineering Controls: All handling of solid 2,4,5-Tribromothiazole and its solutions must be

conducted within a certified chemical fume hood to prevent inhalation of dust or vapors. An

eyewash station and safety shower must be immediately accessible.

Personal Protective Equipment (PPE):

Eye/Face Protection: Wear chemical safety goggles and a face shield.

Skin Protection: Wear a flame-retardant lab coat and chemically resistant gloves (e.g.,

nitrile). Inspect gloves for integrity before each use.

Respiratory Protection: If working outside of a fume hood (not recommended), a NIOSH-

approved respirator with appropriate cartridges is required.

Handling Procedures:
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Avoid creating dust.

Use non-sparking tools and ground all equipment to prevent static discharge.

Do not eat, drink, or smoke in the laboratory.

Storage:

Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to

prevent degradation.[5]

Keep in a cool, dry, and well-ventilated area away from incompatible materials such as

strong oxidizing agents.

Recommended storage temperature is -20°C for long-term stability.[5]

First Aid Measures
If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek

immediate medical attention.[6]

In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected

area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation

persists.[6]

In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes, removing

contact lenses if present and easy to do. Seek immediate medical attention.[6]

If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical

attention.[6]

Conclusion
2,4,5-Tribromothiazole is more than a simple chemical; it is a potent synthetic tool poised for

significant impact in drug discovery and materials science. Its key value lies in the differential

reactivity of its three bromine atoms, which provides a programmable scaffold for building

molecular complexity. While publicly available data on its properties is limited, a deep

understanding of heterocyclic chemistry allows for reliable prediction of its behavior and the
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design of robust synthetic and analytical protocols. For researchers and developers, 2,4,5-
Tribromothiazole offers a gateway to novel kinase inhibitors, next-generation agrochemicals,

and other high-value compounds, making it a crucial intermediate for future innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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